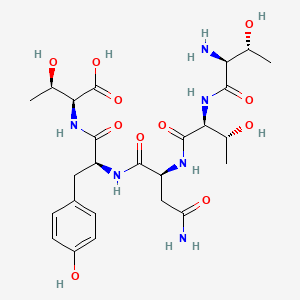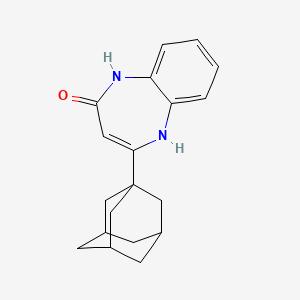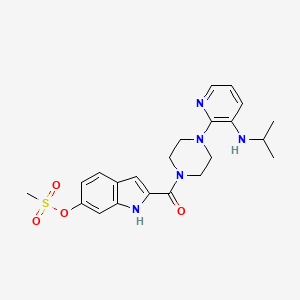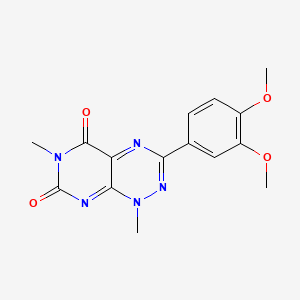![molecular formula C25H16Cl6N2S3 B12788515 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 6957-34-2](/img/structure/B12788515.png)
3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 66140 involves several steps, starting with the preparation of the core pyrazoloacridine structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone.
Acridine ring synthesis: The pyrazole intermediate is then reacted with an appropriate acridine precursor under specific conditions to form the pyrazoloacridine structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 66140 in its pure form.
Industrial production methods for NSC 66140 would involve scaling up these synthetic routes while ensuring consistency and purity of the final product. This may include optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques.
Chemical Reactions Analysis
NSC 66140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: NSC 66140 can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 66140 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pyrazoloacridine derivatives and their interactions with various chemical reagents.
Medicine: The compound is primarily studied for its anti-cancer properties, with research focusing on its efficacy in treating metastatic breast cancer. It has shown potential in overcoming drug resistance and targeting quiescent cancer cells.
Industry: NSC 66140 may have applications in the development of new therapeutic agents and as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of NSC 66140 involves its interaction with topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting the activity of topoisomerases I and II, NSC 66140 interferes with the normal function of these enzymes, leading to the disruption of DNA replication and cell division. This results in the inhibition of cancer cell growth and proliferation. Additionally, NSC 66140 can intercalate into DNA, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
NSC 66140 can be compared with other topoisomerase inhibitors, such as camptothecin and etoposide. While all these compounds target topoisomerases, NSC 66140 is unique in its ability to inhibit both topoisomerase I and II, whereas camptothecin primarily targets topoisomerase I and etoposide targets topoisomerase II . This dual inhibition makes NSC 66140 a promising candidate for overcoming drug resistance in cancer therapy.
Similar Compounds
Camptothecin: A topoisomerase I inhibitor used in cancer treatment.
Etoposide: A topoisomerase II inhibitor used in chemotherapy.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
NSC 66140’s unique dual inhibition of topoisomerase I and II, along with its potential to overcome drug resistance, highlights its significance in cancer research and therapy.
Properties
CAS No. |
6957-34-2 |
|---|---|
Molecular Formula |
C25H16Cl6N2S3 |
Molecular Weight |
653.3 g/mol |
IUPAC Name |
3,4,5-tris[(2,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-32-33-25(36-13-16-3-6-19(28)9-22(16)31)24(23)35-12-15-2-5-18(27)8-21(15)30/h1-10H,11-13H2 |
InChI Key |
ZYKYBWOUIFRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CN=NC(=C2SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





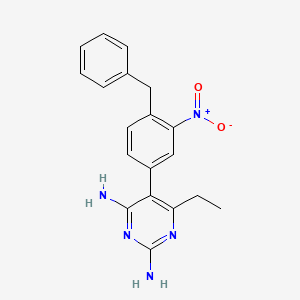
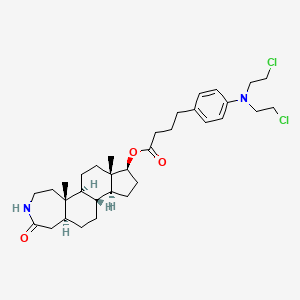
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
